

Mass Spectrometry Fragmentation of 1,2-Dibromoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,2-Dibromoethylene	
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This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **1,2-dibromoethylene**. It includes a detailed experimental protocol, a comprehensive data summary of the resulting mass spectrum, and a visual representation of the fragmentation pathway. This information is critical for the identification and characterization of this compound in various research and development settings.

Introduction

1,2-Dibromoethylene (C₂H₂Br₂) is a halogenated hydrocarbon that exists as cis and trans isomers. Understanding its behavior under mass spectrometry is essential for its unambiguous identification in complex matrices. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile organic compounds like **1,2-dibromoethylene**, inducing characteristic fragmentation patterns that serve as a molecular fingerprint. The presence of two bromine atoms, with their distinct isotopic distribution (⁷⁹Br and ⁸¹Br), results in a unique and readily identifiable isotopic signature in the mass spectrum.

Experimental Protocol

While the specific experimental parameters used to generate the reference spectrum in the NIST database are not publicly detailed, a typical protocol for the analysis of **1,2-dibromoethylene** using gas chromatography-mass spectrometry (GC-MS) with electron



ionization is outlined below. This synthesized protocol is based on standard methodologies for volatile halogenated hydrocarbons.

Instrumentation:

- Gas Chromatograph (GC): A standard GC system equipped with a capillary column suitable for volatile organic compound analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.

GC Conditions:

- Injection Mode: Split/Splitless injection. A split injection is typically used for neat or concentrated samples, while a splitless injection is suitable for trace analysis.
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 2 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-250



• Scan Speed: 1000 amu/s

Sample Preparation:

1,2-dibromoethylene is a volatile liquid and should be handled in a well-ventilated fume hood. For analysis, a dilute solution in a volatile organic solvent such as dichloromethane or hexane is prepared.

Data Presentation: Mass Spectrum of 1,2-Dibromoethylene

The electron ionization mass spectrum of **1,2-dibromoethylene** is characterized by a prominent molecular ion cluster and several key fragment ions. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[1] Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), ions containing bromine atoms appear as clusters of peaks separated by 2 m/z units.

m/z	Relative Abundance (%)	Proposed Ion Fragment	Notes
184	48	[C ₂ H ₂ ⁷⁹ Br ₂]+	Molecular ion (M+) with two ⁷⁹ Br isotopes
186	100	[C2H2 ⁷⁹ Br ⁸¹ Br]+	Molecular ion (M++2), the base peak
188	51	[C2H2 ⁸¹ Br2] ⁺	Molecular ion (M++4) with two 81Br isotopes
105	45	[C2H2 ⁷⁹ Br]+	Loss of one bromine radical
107	46	[C ₂ H ₂ ⁸¹ Br] ⁺	Loss of one bromine radical
79	10	[⁷⁹ Br]+	Bromine ion
81	10	[⁸¹ Br]+	Bromine ion
26	25	[C ₂ H ₂] ⁺	Acetylene ion



Fragmentation Pathway

The fragmentation of **1,2-dibromoethylene** upon electron ionization follows a logical series of bond cleavages, primarily driven by the stability of the resulting carbocations and the loss of neutral fragments.

The initial event is the removal of an electron from the **1,2-dibromoethylene** molecule to form the molecular ion, [C₂H₂Br₂]⁺. Due to the presence of two bromine atoms, this molecular ion appears as a characteristic triplet at m/z 184, 186, and 188, with an approximate intensity ratio of 1:2:1.

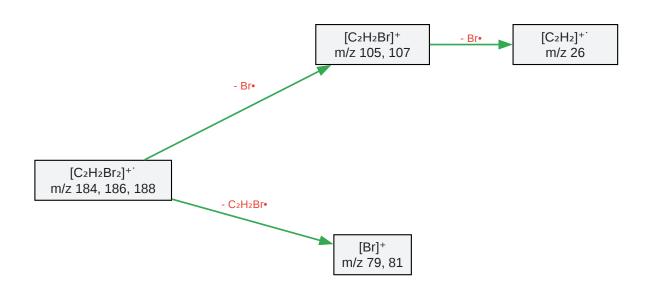
The most significant fragmentation pathway involves the homolytic cleavage of a carbon-bromine bond, resulting in the loss of a bromine radical (Br•) and the formation of a bromovinyl cation, [C₂H₂Br]⁺. This fragment also appears as a doublet at m/z 105 and 107, reflecting the isotopic distribution of the remaining bromine atom.

Further fragmentation can lead to the loss of the second bromine atom, generating the acetylene cation, $[C_2H_2]^+$, at m/z 26. The direct observation of bromine cations, $[Br]^+$, at m/z 79 and 81 is also a notable feature of the spectrum.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of **1,2-dibromoethylene** under electron ionization mass spectrometry.





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Caption: Fragmentation pathway of **1,2-dibromoethylene**.

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References

- 1. 1,2-Dibromoethylene [webbook.nist.gov]
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